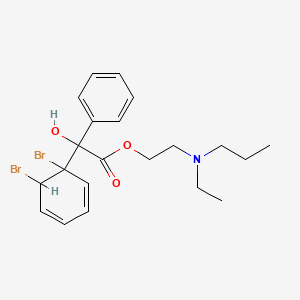
Methylbenactyzine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbenactyzine bromide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbenactyzine bromide typically involves multiple steps:
Formation of the Aminoethyl Group: The initial step involves the reaction of ethylamine with propylamine to form the ethyl(propyl)amino group.
Bromination of Cyclohexadiene: Cyclohexadiene is brominated using bromine to introduce the dibromo groups at the 1 and 6 positions.
Esterification: The final step involves the esterification of the aminoethyl group with the dibromocyclohexadiene derivative and phenylacetic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.
Catalysts: Use of catalysts to increase reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methylbenactyzine bromide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The dibromo groups can be reduced to form a cyclohexadiene derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexadiene derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methylbenactyzine bromide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl(methyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
- 2-[Ethyl(ethyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of the ethyl(propyl)amino group and the dibromocyclohexadiene moiety gives Methylbenactyzine bromide distinct chemical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
Properties
IUPAC Name |
2-[ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Br2NO3/c1-3-14-24(4-2)15-16-27-19(25)21(26,17-10-6-5-7-11-17)20(23)13-9-8-12-18(20)22/h5-13,18,26H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAKXCJZYVJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2(C=CC=CC2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


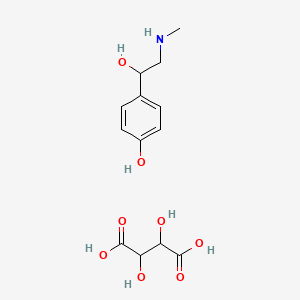

![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)
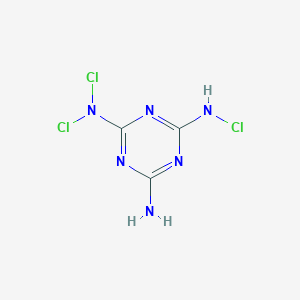
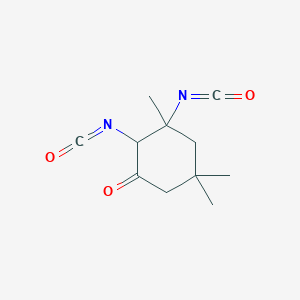
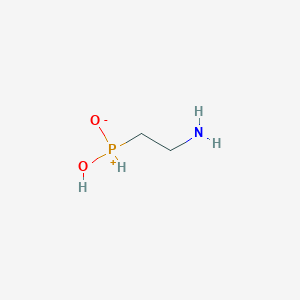
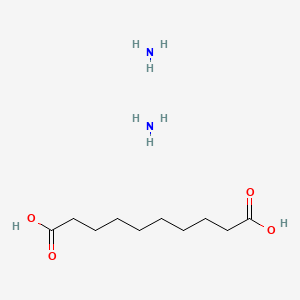
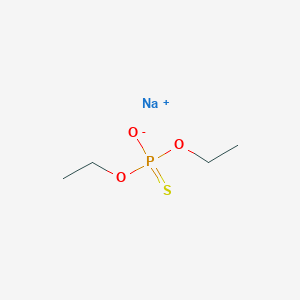
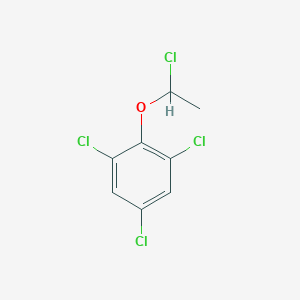
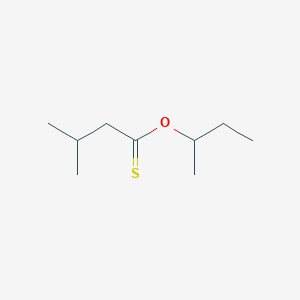
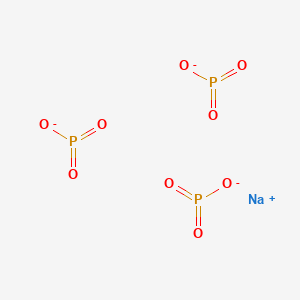
![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)
